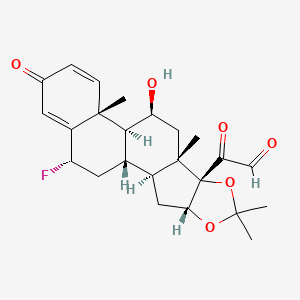
21-Dehydro Flunisolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Dehydro Flunisolide is a synthetic corticosteroid with the molecular formula C₂₄H₂₉FO₆ and a molecular weight of 432.48 g/mol . It is an impurity of the corticosteroid drug Flunisolide, commonly used in nasal sprays for allergic rhinitis. The compound is characterized by a steroid core with a fluorine atom at the 6th position and a hydroxy group at the 11th position.
准备方法
The preparation of 21-Dehydro Flunisolide involves synthetic routes that typically include the use of fluorinated steroids as starting materials. The synthesis may involve multiple steps, including fluorination, hydroxylation, and oxidation reactions . Industrial production methods often employ crystallization techniques to obtain the desired crystalline form of the compound .
化学反应分析
21-Dehydro Flunisolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
21-Dehydro Flunisolide has several scientific research applications, including:
Respiratory Disorders:
Immunological Disorders: The compound may be used in managing immunological disorders due to its immunosuppressive and anti-inflammatory properties.
Cardiovascular Disorders:
Endocrinological Disorders: It may be used in the management of various endocrine disorders.
Gastrointestinal Disorders: Corticosteroids are commonly used in treating inflammatory bowel diseases.
Neurological Disorders:
作用机制
21-Dehydro Flunisolide exerts its effects by acting as a glucocorticoid receptor agonist . It binds to glucocorticoid receptors, leading to the suppression of inflammation and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of leukocyte migration .
相似化合物的比较
21-Dehydro Flunisolide shares similarities with other fluorinated corticosteroids, such as Flunisolide, Fluticasone, and Budesonide. Its uniqueness lies in its specific molecular structure, which includes a fluorine atom at the 6th position and a hydroxy group at the 11th position. This structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Similar compounds include:
生物活性
21-Dehydro Flunisolide is a synthetic corticosteroid derived from flunisolide, primarily recognized for its anti-inflammatory properties. This compound is utilized in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.
This compound functions as a glucocorticoid receptor agonist , which mediates its effects through several pathways:
- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, such as phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
- Immune Suppression : The compound decreases lymphocyte proliferation and alters the function of various immune cells, leading to reduced immune responses .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid absorption upon inhalation.
- Protein Binding : Approximately 40% binding to plasma proteins after inhalation.
- Metabolism : Primarily hepatic metabolism, with conversion to active metabolites .
- Half-life : Approximately 1.8 hours, necessitating multiple doses for sustained effects .
Biological Activity Data
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Protein Binding | ~40% |
| Metabolism | Hepatic |
| Half-life | 1.8 hours |
| Primary Actions | Anti-inflammatory, immunosuppressive |
Efficacy in Asthma Management
A study evaluated the efficacy of inhaled flunisolide (including its dehydro form) in patients with persistent asthma. Results indicated significant improvements in lung function and reduced exacerbations compared to placebo groups. The study highlighted the importance of dosage adjustments based on individual patient responses to minimize systemic effects while maximizing local therapeutic benefits .
Comparative Studies
In a comparative study involving cats with bronchial disease, this compound was shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis minimally compared to oral glucocorticoids. This suggests a favorable safety profile regarding systemic immune suppression, making it a preferable option in certain veterinary applications .
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
- Local irritation at the site of administration.
- Systemic effects such as adrenal suppression if used in high doses or for prolonged periods.
属性
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAHNFRPVNIHT-XWCQMRHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














